molecular formula C12H8FNO B14090887 3-(3-Fluorophenyl)isonicotinaldehyde

3-(3-Fluorophenyl)isonicotinaldehyde

Cat. No.: B14090887
M. Wt: 201.20 g/mol
InChI Key: PUZGOUIMNBULLS-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)isonicotinaldehyde is an organic compound with the molecular formula C12H8FNO. It belongs to the class of isonicotinaldehydes, which are derivatives of isonicotinic acid. This compound features a fluorophenyl group attached to the isonicotinaldehyde structure, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)isonicotinaldehyde typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 3-fluorophenylboronic acid and 3-bromoisonicotinaldehyde in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3-(3-Fluorophenyl)isonicotinic acid.

    Reduction: 3-(3-Fluorophenyl)isonicotinalcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Fluorophenyl)isonicotinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(3-fluorophenyl)isonicotinaldehyde
  • 3-Chloro-5-(3,4-difluorophenyl)isonicotinaldehyde
  • 3-(3-Fluorophenyl)propionic acid

Uniqueness

3-(3-Fluorophenyl)isonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

3-(3-fluorophenyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C12H8FNO/c13-11-3-1-2-9(6-11)12-7-14-5-4-10(12)8-15/h1-8H

InChI Key

PUZGOUIMNBULLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CN=C2)C=O

Origin of Product

United States

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